molecular formula C19H17NO4S B2838784 Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2034346-01-3

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2838784
CAS No.: 2034346-01-3
M. Wt: 355.41
InChI Key: FTASKSADVFQLOJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzo[b]thiophene core linked to a hydroxyethyl carbamoyl group and a methyl benzoate ester. This structure combines heterocyclic, carbamate, and ester functionalities, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and targeted drug delivery. The benzo[b]thiophene moiety contributes to aromatic stacking interactions, while the ester and carbamate groups enhance solubility and modulate pharmacokinetic properties .

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-24-19(23)13-8-6-12(7-9-13)18(22)20-10-16(21)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTASKSADVFQLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, which can be synthesized via cyclization reactions involving thiophene and benzene derivatives . The hydroxyethyl group is then introduced through a hydroxyethylation reaction, often using ethylene oxide under basic conditions . The final step involves the formation of the carbamoyl linkage and esterification to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets . The carbamoyl linkage may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including benzothiophene derivatives, carbamate-linked esters, and heterocyclic HDAC inhibitors. Below is a detailed comparison:

Structural Analogues with Benzo[b]thiophene Moieties

  • Compound 25 (Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate): Key Differences: Replaces the hydroxyethyl carbamoyl group with a phenoxyacetate chain and introduces a benzyloxycarbamoyl substituent. Synthetic Route: Synthesized via deprotection of benzyl esters and subsequent coupling with O-benzylhydroxylamine, highlighting divergent strategies for carbamate formation . Biological Relevance: Acts as an HDAC ligand precursor, contrasting with the target compound’s unmodified carbamoyl group, which may alter binding specificity .
  • 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates :

    • Key Differences : Substitutes the benzo[b]thiophene with a benzothiazine ring and introduces sulfone groups.
    • Synthetic Challenges : Benzothiazine derivatives require precise substituent placement during synthesis to avoid isomer mixtures, unlike the more straightforward functionalization of benzo[b]thiophene .

Carbamate/Ester Hybrids

  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate :

    • Key Differences : Replaces the hydroxyethyl-carbamoyl bridge with a thiadiazole-methoxy linker.
    • Toxicity Profile : Classified as Category 4 for acute toxicity (oral, dermal, inhalation), suggesting that the thiadiazole group may introduce higher reactivity compared to the hydroxyethyl-carbamoyl group .
  • CA-TMR-biotin-1 (4-carboxy-2-(3-(dimethyliminio)-6-((4-methoxy-4-oxobutyl)(methyl)amino)-3H-xanthen-9-yl)benzoate): Key Differences: Incorporates a xanthene fluorophore and biotin tag, enabling fluorescence-based tracking. The methyl benzoate ester is retained, but the carbamate linkage is absent .

HDAC-Targeting Analogues

  • Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate (23) :
    • Key Differences : Uses a chloro-substituted benzamide instead of benzo[b]thiophene.
    • Biological Activity : Demonstrates proteolysis-targeting chimera (PROTAC) activity for HDAC8, whereas the target compound’s benzo[b]thiophene may favor different protein interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Functional Groups Biological Target Toxicity (GHS)
Target Compound 385.4 (calc.) Benzo[b]thiophene, hydroxyethyl carbamoyl, methyl ester HDAC, kinase enzymes Not reported
Compound 25 527.9 Benzyloxycarbamoyl, phenoxyacetate HDAC ligand precursor Not tested
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 369.4 Thiadiazole-methoxy linker Research chemical Category 4 (acute)
4-Hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylate 255.2 Benzothiazine, sulfone Anti-inflammatory Low (predicted)

Key Research Findings

  • Synthetic Flexibility : The target compound’s benzo[b]thiophene core allows easier functionalization compared to benzothiazine derivatives, which require stringent control to avoid isomer formation .
  • Toxicity Trade-offs : Thiadiazole-containing analogues exhibit higher acute toxicity (Category 4), likely due to reactive sulfur moieties, whereas the hydroxyethyl-carbamoyl group in the target compound may reduce this risk .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?

Methodological Answer:

  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Stille or Suzuki) for regioselective aryl-thiophene bond formation. For β-arylation, optimize ligand choice (e.g., XPhos) and solvent (DMF vs. toluene) to enhance efficiency .
  • Stereochemistry : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) may control hydroxyethyl stereochemistry. Monitor intermediates via chiral HPLC or polarimetry .
  • Purification : Automated column chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and carbamoyl/ester connectivity. For example, benzoate methyl protons resonate at ~3.8–4.0 ppm, while hydroxyethyl protons appear as multiplet signals near 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., ESI-HRMS for [M+H]+^+ ions) and fragment patterns to validate the carbamoyl-benzoate linkage .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for absolute stereochemical assignment, particularly for the hydroxyethyl group .

Q. Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in flexible regions (e.g., hydroxyethyl chain).
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to reconcile discrepancies .
  • Complementary Techniques : Pair solid-state (X-ray) and solution-state (NMR) data to distinguish static vs. dynamic structural features .

Basic: What biological activities are associated with structurally similar compounds?

Methodological Answer:
Analogues with benzo[b]thiophene and carbamoylbenzoate motifs exhibit:

  • HDAC6 Inhibition : Derivatives like 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-1,3,4-oxadiazoles show selective HDAC6 inhibition, relevant for neurodegenerative disease models .
  • Anticancer Activity : Thiophene-carbamoyl hybrids (e.g., tetrahydro-cyclohepta[b]thiophenes) demonstrate cytotoxicity via kinase or tubulin inhibition .
  • Antimicrobial Effects : Carbamoyl esters with electron-withdrawing groups disrupt bacterial membrane integrity .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substituent Screening : Systematically vary substituents (e.g., electron-donating/-withdrawing groups on the benzoate ring) and assay activity. For HDAC6 inhibitors, bulky hydrophobic groups at the 3-position of benzo[b]thiophene improve selectivity .
  • Bioisosteric Replacement : Replace the hydroxyethyl group with fluorinated or cyclic analogs to enhance metabolic stability. For example, cyclopropyl-hydroxypropyl derivatives show improved pharmacokinetics .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like HDAC6 or kinases, prioritizing derivatives with optimal hydrogen-bonding and steric complementarity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if handling powders .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials (strong oxidizers, acids) .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration as hazardous waste .

Q. Advanced: How can researchers mitigate risks during large-scale synthesis?

Methodological Answer:

  • Engineering Controls : Conduct reactions in jacketed reactors with automated temperature/pH monitoring. Install explosion-proof ventilation for volatile solvents (e.g., THF) .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and detect exothermic events early .
  • Toxicokinetic Studies : Assess metabolite toxicity (e.g., benzoate hydrolysis products) using hepatic microsome assays to refine safety protocols .

Basic: How do structural analogs of this compound differ in reactivity?

Methodological Answer:

  • Electron-Deficient Thiophenes : Analogs with cyano groups (e.g., 3-cyano-tetrahydrocyclohepta[b]thiophene) undergo nucleophilic additions at the cyano site, enabling diversification .
  • Ester vs. Amide Linkages : Methyl benzoate esters hydrolyze slower than ethyl analogs under basic conditions, affecting prodrug strategies .

Q. Advanced: What mechanistic insights explain contradictory reactivity trends in similar compounds?

Methodological Answer:

  • Steric vs. Electronic Effects : Bulky substituents on the benzoate ring may hinder nucleophilic attack despite electron-withdrawing effects. For example, 4-methoxy groups increase electron density but reduce accessibility .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, overriding electronic biases observed in less polar media .

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